molecular formula C10H12N4O B3210775 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine CAS No. 1079178-13-4

5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B3210775
CAS No.: 1079178-13-4
M. Wt: 204.23
InChI Key: XVDSZUAQDMNWFR-UHFFFAOYSA-N
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Description

5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound that serves as a critical chemical intermediate in medicinal chemistry and drug discovery. This compound features a pyridine core substituted with a methoxy group, an amine functionality, and a 4-methylimidazole moiety. This specific molecular architecture is of significant interest in the design and synthesis of potent gamma-secretase modulators (GSMs), a class of therapeutic candidates investigated for Alzheimer's disease pathology . Compounds with this structural motif have demonstrated high oral potency in preclinical studies, showing a remarkable ability to lower levels of amyloid-beta 42 (Aβ42) in the central nervous system without inhibiting the proteolytic processing of Notch, a significant advantage over earlier gamma-secretase inhibitors . The 4-methyl-1H-imidazol-1-yl substituent is a privileged structure in pharmaceuticals, frequently found in top-selling drugs due to its ability to readily form hydrogen bonds and interact with biological targets . This amine is intended for use in chemical synthesis and biological research applications only. It is strictly for laboratory use and is not classified as a pharmaceutical, cosmetic, or food product. This product is provided "For Research Use Only". Not for diagnostic or therapeutic uses, and certainly not for human consumption.

Properties

IUPAC Name

5-methoxy-6-(4-methylimidazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-5-14(6-13-7)10-9(15-2)3-8(11)4-12-10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSZUAQDMNWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole ring, which is then reacted with a pyridine derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with BPN-15606 (Gamma-Secretase Modulator)

BPN-15606, a structurally related compound, shares the 6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl) motif but incorporates additional substituents:

  • A 4-fluorophenyl group linked via an ethylamine chain.
  • A pyridazine ring substituted with a methyl group.

Key Differences :

Property 5-Methoxy-6-(4-Methyl-Imidazol)Pyridin-3-Amine BPN-15606
Molecular Weight 204.23 g/mol ~454.45 g/mol (estimated)
Core Structure Pyridine Pyridazine + Pyridine
Pharmacological Role Research chemical (unspecified) Gamma-secretase modulator (Alzheimer’s drug candidate)
Bioavailability Undocumented Optimized for blood-brain barrier penetration

BPN-15606’s extended structure enhances its target specificity for amyloid-beta modulation in Alzheimer’s disease, whereas the simpler pyridine-imidazole scaffold of the target compound may lack such tailored functionality.

Comparison with Discontinued Ether Derivatives

CymitQuimica lists structurally distinct ethers (e.g., 4-chloro-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole) as discontinued alongside the target compound .

Research Implications and Challenges

  • Pharmacological Data Gap: No direct activity data for 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine are available, contrasting with BPN-15606’s well-documented efficacy in reducing amyloid-beta 42 levels .

Biological Activity

5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring fused with an imidazole moiety, which contributes to its unique chemical properties. The synthesis typically involves the cyclization of glyoxal and ammonia to form the imidazole ring, followed by its attachment to a pyridine derivative under controlled conditions.

PropertyValue
IUPAC Name5-methoxy-6-(4-methylimidazol-1-yl)pyridin-3-amine
Molecular FormulaC10H12N4O
Molecular Weight234.23 g/mol
CAS Number1079178-13-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, influencing pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, it has been tested against several cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma), showing significant inhibitory effects. The IC50 values for these cell lines indicate a promising therapeutic index:

Cell LineIC50 (µM)
K5622.27
MCF-75.35
HeLa4.56

The compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the DNA division cycle, which is characteristic of kinase inhibitors .

Study on Kinase Inhibition

A notable study evaluated the compound's ability to inhibit Bcr-Abl1 kinase activity, a common target in leukemia treatment. The results demonstrated moderate inhibitory effects compared to established inhibitors like imatinib, suggesting that this compound may serve as a lead compound for further development .

Cytotoxicity Assessment

In vitro assays have assessed the cytotoxicity of this compound across various normal and cancerous cell lines. The findings indicate that while it exhibits selective cytotoxicity towards cancer cells, it shows reduced toxicity towards normal human cells, highlighting its potential for therapeutic applications without significant side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyridine with a 4-methylimidazole moiety. A common approach is nucleophilic aromatic substitution (SNAr), where a halogen (e.g., chloro or fluoro) on the pyridine ring is displaced by the imidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Temperature and solvent polarity are critical: higher temperatures accelerate reaction kinetics but may promote side reactions (e.g., hydrolysis of methoxy groups). Yield optimization requires iterative testing of solvent systems (e.g., DMSO vs. DMF) and catalyst selection (e.g., CuI for Ullman-type couplings) .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions on the pyridine and imidazole rings. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and imidazole protons (δ ~7.5–8.5 ppm) show distinct splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (>98% purity) identifies impurities from incomplete coupling or byproducts. X-ray crystallography (if crystalline) provides definitive regiochemical confirmation .

Q. What reactivity patterns are expected due to the methoxy and imidazole substituents?

  • Methodological Answer : The methoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution at the para position relative to the methoxy. The imidazole moiety, being electron-withdrawing, directs nucleophilic attacks to the pyridine’s meta position. Reactivity can be modulated by pH: under acidic conditions, the imidazole nitrogen becomes protonated, altering electronic effects. For example, nitration reactions may preferentially occur at the pyridine C4 position under controlled HNO₃/H₂SO₄ conditions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies for key steps (e.g., SNAr coupling). For instance, modeling the charge distribution on the pyridine ring helps identify reactive sites for functionalization. Molecular docking may also prioritize derivatives for biological testing by simulating binding affinities to target proteins (e.g., kinase inhibitors) .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). Standardize protocols by:

  • Using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay readouts.
  • Validating cell-based assays with knockout models to confirm target specificity.
  • Cross-referencing with metabolomic profiling to rule off-target effects from metabolic byproducts .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Key issues include exothermic reactions and solvent compatibility. Implement:

  • Flow chemistry for precise temperature control during SNAr reactions.
  • Design of Experiments (DoE) to optimize reagent stoichiometry and solvent ratios.
  • In-line FTIR monitoring to detect intermediates and adjust conditions dynamically .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Methodological Answer : Follow OECD guidelines for:

  • Hydrolysis studies (pH 4–9, 50°C) to predict stability in aquatic systems.
  • Soil adsorption experiments using HPLC-MS to measure partitioning coefficients (Kd).
  • Microcosm assays to track biodegradation pathways via ¹⁴C-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine
Reactant of Route 2
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5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.